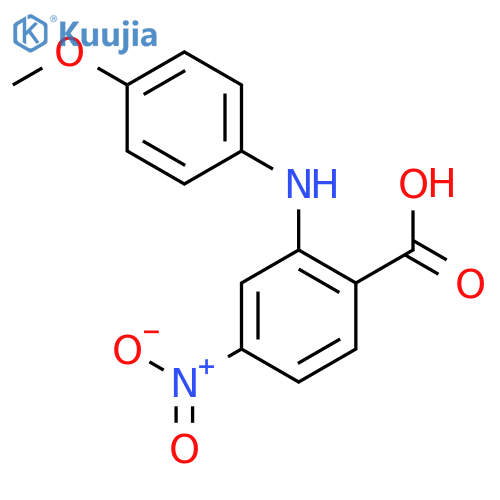Cas no 91-42-9 (2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid)

91-42-9 structure
商品名:2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid
- 2-(4-methoxyanilino)-4-nitrobenzoic acid
- 2-(4-METHOXY-PHENYLAMINO)-4-NITRO-BENZOIC ACID
- Benzoic acid,2-[(4-methoxyphenyl)amino]-4-nitro-
- N-(4-METHOXYPHENYL)-4-NITROANTHRANILIC ACID
- 2-(4-methoxyphenylamino)-4-nitrobenzoic acid
- 2-p-Anisidino-4-nitro-benzoesaeure
- 2-p-anisidino-4-nitro-benzoic acid
- 2-((4-Methoxyphenyl)amino)-4-nitrobenzoicacid
- AKOS013363177
- AKOS015965672
- SB82141
- DTXSID30443845
- 91-42-9
-
- インチ: InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18)
- InChIKey: RLOAZCIVAAUHIC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
計算された属性
- せいみつぶんしりょう: 288.07500
- どういたいしつりょう: 288.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.414
- ふってん: 470.794°C at 760 mmHg
- フラッシュポイント: 238.528°C
- 屈折率: 1.666
- PSA: 104.38000
- LogP: 3.64140
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid セキュリティ情報
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094609-1g |
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid |
91-42-9 | 95% | 1g |
$417.04 | 2023-08-31 |
2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid 関連文献
-
Petr Vosáhlo,Ji?í Schulz,Ivana Císa?ová,Petr ?těpni?ka Dalton Trans. 2021 50 6232
-
Seelam Venkata Reddy,Gangula Mohan Rao,Baru Vijaya Kumar,Koppela Naresh Reddy,Konda Sravya,Puchchakayala Goverdhan,Vandana Rathore,Girdhar Singh Deora,Manojit Pal Med. Chem. Commun. 2014 5 587
-
Paul A. Shaw,Guy J. Clarkson,Jonathan P. Rourke Chem. Sci. 2017 8 5547
-
Amalia Pan?,Iuliana Pasuk,Marin Micutz,Viorel C?rcu CrystEngComm 2016 18 5066
-
Varun Kumar,Mohamed El-Massaoudi,Smaail Radi,Kristof Van Hecke,Aurelian Rotaru,Yann Garcia New J. Chem. 2020 44 13902
91-42-9 (2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
